molecular formula C6H5BrClNO2S B3005847 2-Bromo-4-methylpyridine-3-sulfonyl chloride CAS No. 1696210-42-0

2-Bromo-4-methylpyridine-3-sulfonyl chloride

Cat. No.: B3005847
CAS No.: 1696210-42-0
M. Wt: 270.53
InChI Key: YZFARFKRAAFEFD-UHFFFAOYSA-N
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Description

2-Bromo-4-methylpyridine-3-sulfonyl chloride ( 1060811-59-7) is a multifunctional heteroaromatic building block of significant interest in modern organic and medicinal chemistry. Its molecular formula is C 6 H 5 BrClNO 2 S, and it is characterized by its high purity . This compound integrates three distinct reactive centers: a sulfonyl chloride, a bromo substituent, and the nitrogen of the pyridine ring. This unique combination allows it to serve as a versatile precursor for the synthesis of complex sulfone-containing molecules, particularly in the functionalization of other pyridine systems. A primary research application of such 4-methylpyridine-3-sulfonyl chlorides is in the direct sulfonylation of other 4-alkylpyridines. This formal C–H functionalization reaction, catalyzed by DMAP and mediated by triethylamine, proceeds through proposed alkylidene dihydropyridine intermediates to yield valuable aryl picolyl sulfones . Organosulfones are privileged structures in drug discovery and materials science, frequently found in pharmaceuticals, agrochemicals, and as key intermediates in coupling reactions and carbon-carbon bond-forming transformations due to the versatile reactivity of the sulfonyl group . The bromine atom at the 2-position of the pyridine ring offers a secondary handle for further structural elaboration via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the creation of an extensive array of bi- and polycyclic architectures. The methyl group at the 4-position can influence the electronics of the ring and may also be amenable to further functionalization. Handling and Safety: This compound is classified as hazardous. It is a corrosive substance that can cause severe skin burns and eye damage. It must be handled with appropriate personal protective equipment and only in a well-ventilated environment, such as a fume hood. The recommended storage condition is in an inert atmosphere at 2-8°C . Disclaimer: This product is intended for research purposes and laboratory use only. It is not approved for use in humans or animals, either as a diagnostic or therapeutic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methylpyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c1-4-2-3-9-6(7)5(4)12(8,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFARFKRAAFEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methylpyridine-3-sulfonyl chloride typically involves the bromination of 4-methylpyridine followed by sulfonylation. The reaction conditions often require the use of bromine and a sulfonyl chloride reagent under controlled temperatures and anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylpyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Scientific Research Applications

Medicinal Chemistry

2-Bromo-4-methylpyridine-3-sulfonyl chloride is primarily used as a building block in medicinal chemistry for synthesizing biologically active compounds, including:

  • Sulfonamides : Compounds that exhibit antibacterial properties.
  • Anticancer agents : Potential candidates for targeting specific cancer pathways.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, facilitating:

  • Nucleophilic substitution reactions : It can react with various nucleophiles to form sulfonamide derivatives.
  • Electrophilic aromatic substitution : The bromine atom can be substituted under appropriate conditions, leading to diverse derivatives.

Research indicates that derivatives of this compound exhibit significant biological activity, particularly antimicrobial effects. For example, studies have shown that certain synthesized compounds demonstrate efficacy against resistant strains of bacteria.

Microbial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.25
Escherichia coli0.5
Pseudomonas aeruginosa1.0

Antibacterial Screening

A study assessed the antibacterial efficacy of various derivatives synthesized from this compound. The results indicated that some derivatives outperformed standard antibiotics like streptomycin against resistant bacterial strains.

Structure-Activity Relationship (SAR)

A detailed SAR study revealed that modifications on the pyridine ring significantly influence antibacterial activity. For instance, halogen substitutions on the ring were found to enhance efficacy against both Gram-positive and Gram-negative bacteria.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials in industrial settings. Its reactivity allows for the efficient synthesis of complex molecules required in various fields such as agrochemicals and polymer science.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylpyridine-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in various chemical transformations and modifications .

Comparison with Similar Compounds

Structural and Molecular Differences

Key analogs include:

2-Bromo-3-methylpyridine (CAS 3430-17-9): Lacks the sulfonyl chloride group, with a methyl group at the 3-position instead of the 4-position. Molecular formula: C₆H₆BrN .

4-Methylpyridine-3-sulfonyl chloride : Substitutes bromine with hydrogen at the 2-position, reducing steric hindrance and leaving-group reactivity.

2-Chloro-4-methylpyridine-3-sulfonyl chloride : Replaces bromine with chlorine, altering halogen-dependent reactivity.

Table 1: Structural Comparison

Compound Molecular Formula Substituents (Position) Molecular Weight (g/mol)
2-Bromo-4-methylpyridine-3-sulfonyl chloride C₆H₅BrClNO₂S 2-Br, 4-CH₃, 3-SO₂Cl ~272.5 (calculated)
2-Bromo-3-methylpyridine C₆H₆BrN 2-Br, 3-CH₃ 172.02
4-Methylpyridine-3-sulfonyl chloride C₆H₆ClNO₂S 4-CH₃, 3-SO₂Cl ~191.6 (calculated)

Reactivity and Stability

  • Sulfonyl Chloride Reactivity : The sulfonyl chloride group in the target compound enables reactions with amines or alcohols to form sulfonamides or sulfonate esters. Its reactivity is comparable to other pyridine sulfonyl chlorides but influenced by the bromine substituent. Bromine’s electron-withdrawing effect may enhance electrophilicity at the sulfonyl chloride site .
  • Halogen Effects: Bromine at the 2-position serves as a superior leaving group compared to chlorine in cross-coupling reactions (e.g., Suzuki-Miyaura). However, it increases molecular weight and may reduce solubility in polar solvents relative to non-halogenated analogs .
  • Stability: Sulfonyl chlorides are generally moisture-sensitive.

Table 2: Application Comparison

Compound Key Applications Advantages Over Analogs
This compound Drug synthesis, agrochemicals Dual functionality (Br + SO₂Cl)
2-Bromo-3-methylpyridine Ligand synthesis, catalysis Simpler structure, lower cost
4-Methylpyridine-3-sulfonyl chloride Sulfonamide libraries Higher solubility in aqueous media

Biological Activity

2-Bromo-4-methylpyridine-3-sulfonyl chloride (CAS No. 1696210-42-0) is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by a pyridine ring substituted with a bromine atom and a sulfonyl chloride group. Its molecular structure is instrumental in its reactivity and biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC7H7BrClN1O2S
Molecular Weight250.55 g/mol

Antimicrobial Properties

Research has indicated that compounds containing sulfonyl chloride groups exhibit significant antimicrobial activity. For instance, studies have shown that related pyridine derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties.

A study demonstrated that analogs of pyridine sulfonamides showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) in the low micromolar range . Although specific data on this compound is limited, its structural similarities imply potential efficacy against resistant strains.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. Inhibitors targeting specific proteins involved in cancer cell proliferation, such as PRMT5, have shown promise in preclinical models. For example, a related compound demonstrated an IC50 value of 12 μM against PRMT5, indicating effective inhibition . While direct studies on this compound are scarce, its structural attributes suggest it could interact with similar molecular targets.

The biological activity of this compound likely involves several mechanisms:

  • Enzyme Inhibition : The sulfonyl chloride group may facilitate the formation of covalent bonds with nucleophilic sites on target enzymes, leading to inhibition.
  • Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways, thereby modulating cellular responses.
  • Antimicrobial Action : The bromine atom could enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.

Study on Antimicrobial Efficacy

A comparative study assessed a series of pyridine derivatives for their antimicrobial properties. The results indicated that compounds with similar functional groups exhibited significant antibacterial activity against Gram-positive bacteria like MRSA and Gram-negative bacteria like E. coli . Although specific results for this compound were not detailed, the trends suggest potential effectiveness.

Anticancer Research

In a study focused on cancer therapeutics, compounds structurally related to this compound were evaluated for their ability to inhibit cancer cell proliferation in vitro. These compounds demonstrated varying degrees of potency, with some achieving significant reductions in cell viability at nanomolar concentrations . The findings support further investigation into the biological activity of this compound.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-bromo-4-methylpyridine-3-sulfonyl chloride, and what factors critically influence reaction yield?

The synthesis of this compound typically involves sulfonation of a brominated pyridine precursor. For example, sulfonyl chloride groups can be introduced via chlorosulfonation of 2-bromo-4-methylpyridine using chlorosulfonic acid under controlled temperatures (0–5°C). Critical parameters include reaction time, stoichiometry of chlorosulfonic acid, and moisture exclusion to avoid hydrolysis of the sulfonyl chloride intermediate . Analogous methods for bromopyridine derivatives, such as phosphonylation of 2-amino-3-bromopyridines ( ), highlight the importance of protecting groups and inert atmospheres to prevent side reactions.

Q. How can researchers purify this compound to achieve >98% purity for downstream applications?

Purification often involves column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate gradients) to separate the sulfonyl chloride from unreacted precursors. Recrystallization in anhydrous dichloromethane or toluene may further enhance purity. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS should confirm purity, as catalog entries report >98% purity for similar bromopyridine derivatives ().

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : The methyl group (4-position) appears as a singlet (~δ 2.5 ppm), while the pyridine ring protons exhibit splitting patterns influenced by sulfonyl and bromine substituents.
  • IR Spectroscopy : Strong S=O stretching vibrations near 1360 cm⁻¹ and 1180 cm⁻¹ confirm the sulfonyl chloride group.
  • Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ peaks corresponding to the molecular formula C₆H₄BrClNO₂S (m/z ~268) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

The compound is moisture-sensitive and should be stored under inert gas (argon or nitrogen) at –20°C in airtight, amber vials. Decomposition via hydrolysis to the sulfonic acid can occur if exposed to humidity. Safety data for analogous bromochloropyridines ( ) suggest handling in fume hoods with PPE due to potential lachrymatory effects.

Advanced Research Questions

Q. How does the sulfonyl chloride group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) compared to non-sulfonated analogs?

The electron-withdrawing sulfonyl chloride group activates the pyridine ring for NAS at the 2-bromo position by increasing the electrophilicity of the adjacent carbon. This contrasts with non-sulfonated bromopyridines, where bromine is less labile. Kinetic studies using Hammett parameters or DFT calculations can quantify this activation effect. For example, phosphonylation of 2-amino-3-bromopyridines ( ) demonstrates how electron-deficient pyridines facilitate substitution.

Q. What strategies resolve contradictions in reported yields for palladium-catalyzed cross-coupling reactions involving this compound?

Discrepancies may arise from ligand selection (e.g., XPhos vs. SPhos) or solvent polarity. Systematic optimization should include:

  • Screening palladium sources (Pd(OAc)₂ vs. PdCl₂).
  • Evaluating base strength (Cs₂CO₃ vs. K₃PO₄).
  • Monitoring reaction progress via TLC or in-situ IR to identify intermediates. Contradictions in analogous bromopyridine reactions ( ) emphasize the role of steric hindrance from the sulfonyl group on catalyst accessibility.

Q. Can computational chemistry predict regioselectivity in reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict whether reactions (e.g., Suzuki coupling) occur at the bromine or sulfonyl chloride site. Fukui indices or Molecular Electrostatic Potential (MEP) maps may identify the most electrophilic carbon. Studies on pyridyne cyclization ( ) validate computational approaches for regioselective predictions.

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Acidic conditions protonate the pyridine nitrogen, enhancing ring electron deficiency and stabilizing the sulfonyl chloride. In contrast, basic conditions deprotonate the nitrogen, increasing electron density and accelerating hydrolysis. pH-dependent stability studies (e.g., ¹H NMR in D₂O/CD₃OD mixtures) can track degradation pathways. Analogous WGK 3 ratings ( ) underscore the need for pH-controlled environments during synthesis.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

Discrepancies may stem from residual moisture or impurities. Systematic solubility testing under anhydrous conditions (e.g., DMF, DMSO) using Karl Fischer titration to verify water content (<50 ppm) is recommended. Catalog entries () often omit solvent purity details, necessitating independent validation.

Q. Why do some studies report low yields in sulfonation steps despite stoichiometric reagent use?

Competing side reactions, such as over-sulfonation or ring oxidation, may occur. Reaction monitoring via LC-MS can identify byproducts. Adjusting reagent addition rates (dropwise vs. bulk) and temperature gradients () can mitigate these issues.

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